molecular formula C17H15ClN2O2 B278566 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Numéro de catalogue: B278566
Poids moléculaire: 314.8 g/mol
Clé InChI: HQAPWAGCLOKTMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as TAK-063, is a novel compound that has gained attention in the field of neuroscience research. It is a selective antagonist of the glycine transporter 1 (GlyT1), which regulates the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the modulation of synaptic transmission. The discovery of TAK-063 has provided a new tool for investigating the function of GlyT1 and the role of glycine in the brain.

Mécanisme D'action

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide acts as a selective antagonist of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in the regulation of synaptic plasticity and are important for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glycine in the cerebrospinal fluid of rats, indicating that it effectively blocks GlyT1 in vivo. In addition, this compound has been found to increase the activity of NMDA receptors in the prefrontal cortex of rats, which is consistent with its mechanism of action. This compound has also been shown to improve cognitive function in rodents, suggesting that it may have potential therapeutic applications in the treatment of cognitive deficits.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its selectivity for GlyT1, which allows for the specific modulation of glycine transmission in the brain. In addition, this compound has good pharmacokinetic properties and can be administered orally, making it a convenient tool for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.

Orientations Futures

There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with schizophrenia. Another area of interest is the role of glycine in synaptic plasticity and learning and memory processes. Further studies are needed to elucidate the mechanisms underlying the effects of this compound on cognitive function. Finally, the development of more selective and potent GlyT1 inhibitors may provide new tools for investigating the function of glycine in the brain.

Méthodes De Synthèse

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves several steps, starting from the reaction of 5-chloro-2-aminobenzoxazole with 4-bromo-2-methylpropiophenone to yield the intermediate 4-(5-chloro-1,3-benzoxazol-2-yl)-2-methylpropan-1-one. This intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to produce the final product, this compound.

Applications De Recherche Scientifique

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of psychiatric disorders such as schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. In addition, this compound has been found to have anxiolytic and antidepressant effects in rodents. These findings suggest that this compound may have potential therapeutic applications in the treatment of psychiatric disorders.

Propriétés

Formule moléculaire

C17H15ClN2O2

Poids moléculaire

314.8 g/mol

Nom IUPAC

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-6-3-11(4-7-13)17-20-14-9-12(18)5-8-15(14)22-17/h3-10H,1-2H3,(H,19,21)

Clé InChI

HQAPWAGCLOKTMM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

SMILES canonique

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.